1-[4-(2-Pyrazinyloxy)phenyl]-1-ethanol
Description
1-[4-(2-Pyrazinyloxy)phenyl]-1-ethanol is a substituted ethanol derivative featuring a pyrazine ring linked via an ether bond to a phenyl group. The pyrazinyloxy moiety (C₄H₃N₂O) attached to the para position of the phenyl ring distinguishes it from simpler aromatic alcohols. Its physicochemical properties, such as solubility and reactivity, are likely influenced by the electron-withdrawing pyrazine ring and the hydroxyl group, which may enhance hydrogen-bonding interactions .
Properties
IUPAC Name |
1-(4-pyrazin-2-yloxyphenyl)ethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O2/c1-9(15)10-2-4-11(5-3-10)16-12-8-13-6-7-14-12/h2-9,15H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCRGSWFVKGVGHD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)OC2=NC=CN=C2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>32.4 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49665864 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(2-Pyrazinyloxy)phenyl]-1-ethanol typically involves the reaction of 4-(2-pyrazinyloxy)benzaldehyde with a suitable reducing agent. One common method is the reduction of the aldehyde group to an alcohol using sodium borohydride (NaBH4) in an appropriate solvent such as methanol or ethanol. The reaction is usually carried out at room temperature and monitored using techniques like thin-layer chromatography (TLC) to ensure completion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely. Purification steps such as recrystallization or column chromatography are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
1-[4-(2-Pyrazinyloxy)phenyl]-1-ethanol can undergo various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to a ketone or aldehyde using oxidizing agents like pyridinium chlorochromate (PCC) or Jones reagent.
Reduction: The compound can be further reduced to form different derivatives, depending on the reducing agent used.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, introducing different substituents onto the ring.
Common Reagents and Conditions
Oxidation: PCC in dichloromethane (DCM) at room temperature.
Reduction: NaBH4 in methanol or ethanol at room temperature.
Substitution: Various electrophiles in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).
Major Products Formed
Oxidation: 1-[4-(2-Pyrazinyloxy)phenyl]-1-ethanone.
Reduction: 1-[4-(2-Pyrazinyloxy)phenyl]ethane.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
1-[4-(2-Pyrazinyloxy)phenyl]-1-ethanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[4-(2-Pyrazinyloxy)phenyl]-1-ethanol depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. The pyrazinyloxy group is known to enhance binding affinity and specificity, making it a valuable moiety in drug design. The exact pathways involved would depend on the specific biological context and the target molecules.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following compounds share structural motifs with 1-[4-(2-Pyrazinyloxy)phenyl]-1-ethanol, enabling comparative analysis of substituent effects on properties and applications:
1-(4-Isobutylphenyl)-1-ethanol
- Structure: Ethanol group attached to a para-isobutylphenyl ring.
- Key Differences : Replaces pyrazinyloxy with an isobutyl group (C₄H₉).
- Applications: A known metabolite of ibuprofen, implicated in environmental persistence due to incomplete degradation in wastewater .
- Toxicity : Exhibits higher environmental toxicity compared to parent compounds, as chlorination in wastewater treatment generates toxic intermediates .
2-(1-Undecyloxy)-1-ethanol (C11OEtOH)
- Structure: Ethanol group with an undecyloxy chain (C₁₁H₂₃O).
- Key Differences : Alkyl chain substituent vs. aromatic pyrazinyloxy.
- Applications : Demonstrates 100% nematicidal activity against Bursaphelenchus xylophilus at 100 mg/L, comparable to abamectin .
- Efficacy : Chain length (C11) optimizes lipid membrane interaction, enhancing bioactivity compared to shorter/longer homologs .
1-(2,4-Difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanol
- Structure: Ethanol linked to a triazole ring and difluorophenyl group.
- Key Differences : Triazole substituent introduces antifungal properties.
- Applications : Used in phenacyl azole derivatives for antifungal activity, leveraging the triazole’s ability to chelate metal ions in microbial enzymes .
2-{4-[(4-Chlorophenyl)(phenyl)methyl]piperazin-1-yl}ethanol
- Structure: Ethanol group integrated into a piperazine-chlorophenylbenzyl complex.
- Key Differences : Piperazine ring enhances solubility and CNS penetration.
Data Tables for Comparative Analysis
Table 1: Structural and Functional Comparison
Table 2: Physicochemical Properties
Key Research Findings
- Substituent Effects on Bioactivity :
- Environmental Impact: Ethanol-substituted aromatics like 1-(4-isobutylphenyl)-1-ethanol persist in wastewater, forming toxic chlorinated byproducts .
Biological Activity
1-[4-(2-Pyrazinyloxy)phenyl]-1-ethanol is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, including its antimicrobial and anti-inflammatory properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound features a pyrazinyloxy group, which is known to enhance binding affinity to various biological targets. The compound can be represented structurally as follows:
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, suggesting a potential role in developing new antimicrobial agents. The mechanism of action involves disrupting bacterial cell wall synthesis and inhibiting essential enzymatic processes within microbial cells.
| Microbial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
Anti-inflammatory Activity
In addition to its antimicrobial effects, the compound has shown promising anti-inflammatory properties. It appears to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in activated macrophages. This suggests a potential application in treating inflammatory diseases .
The biological activity of this compound is largely attributed to its interaction with specific molecular targets:
- Enzymatic Inhibition : The compound may inhibit enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) and lipoxygenase (LOX).
- Receptor Modulation : It can modulate receptors associated with pain and inflammation, providing a dual mechanism for its therapeutic effects.
Case Study 1: Antimicrobial Efficacy
A study conducted on the efficacy of this compound against resistant strains of bacteria revealed that the compound retained significant activity even against multi-drug resistant strains. The research highlighted its potential as a lead compound for further drug development targeting resistant infections .
Case Study 2: Anti-inflammatory Effects
In an experimental model of arthritis, administration of this compound significantly reduced joint swelling and pain compared to control groups. Histological analysis showed decreased infiltration of inflammatory cells in treated animals, supporting the compound's anti-inflammatory potential .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
